molecular formula C8H16NNaO4S B13631568 sodium(2S)-1-{[(tert-butoxy)carbonyl]amino}propane-2-sulfinate

sodium(2S)-1-{[(tert-butoxy)carbonyl]amino}propane-2-sulfinate

Cat. No.: B13631568
M. Wt: 245.27 g/mol
InChI Key: JPKQHDQVRHTSLM-RGMNGODLSA-M
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Description

Sodium(2S)-1-{[(tert-butoxy)carbonyl]amino}propane-2-sulfinate is a compound that belongs to the class of organosulfur compounds It is characterized by the presence of a sulfinic acid group (RSO2H) and a tert-butoxycarbonyl (Boc) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium(2S)-1-{[(tert-butoxy)carbonyl]amino}propane-2-sulfinate typically involves the reaction of tert-butyl chloroformate with an appropriate amine to introduce the Boc protecting groupThe reaction conditions often include the use of bases such as sodium hydroxide or sodium carbonate to facilitate the formation of the sulfinic acid salt .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds in a more efficient and sustainable manner compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Sodium(2S)-1-{[(tert-butoxy)carbonyl]amino}propane-2-sulfinate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve mild temperatures and the use of solvents such as water or organic solvents .

Major Products

The major products formed from these reactions include sulfonic acids, sulfides, and substituted organosulfur compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Mechanism of Action

The mechanism of action of sodium(2S)-1-{[(tert-butoxy)carbonyl]amino}propane-2-sulfinate involves its reactivity as a sulfinic acid derivative. The sulfinic acid group can participate in various chemical reactions, forming covalent bonds with target molecules. This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds. The molecular targets and pathways involved depend on the specific application and the nature of the target molecule .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to sodium(2S)-1-{[(tert-butoxy)carbonyl]amino}propane-2-sulfinate include other sulfinic acid derivatives and Boc-protected amino acids. Examples include:

Uniqueness

The uniqueness of this compound lies in its combination of the Boc protecting group and the sulfinic acid group. This combination provides a unique reactivity profile, making it a valuable intermediate in the synthesis of complex organosulfur compounds. Its versatility in undergoing various chemical reactions and its applications in multiple fields highlight its importance in synthetic organic chemistry .

Properties

Molecular Formula

C8H16NNaO4S

Molecular Weight

245.27 g/mol

IUPAC Name

sodium;(2S)-1-[(2-methylpropan-2-yl)oxycarbonylamino]propane-2-sulfinate

InChI

InChI=1S/C8H17NO4S.Na/c1-6(14(11)12)5-9-7(10)13-8(2,3)4;/h6H,5H2,1-4H3,(H,9,10)(H,11,12);/q;+1/p-1/t6-;/m0./s1

InChI Key

JPKQHDQVRHTSLM-RGMNGODLSA-M

Isomeric SMILES

C[C@@H](CNC(=O)OC(C)(C)C)S(=O)[O-].[Na+]

Canonical SMILES

CC(CNC(=O)OC(C)(C)C)S(=O)[O-].[Na+]

Origin of Product

United States

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